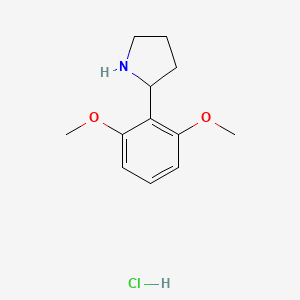
2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride is a chemical compound with the molecular weight of 243.73 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride . The InChI code is 1S/C12H17NO2.ClH/c1-14-10-6-3-7-11(15-2)12(10)9-5-4-8-13-9;/h3,6-7,9,13H,4-5,8H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 243.73 .Applications De Recherche Scientifique
Synthesis and Material Applications
Polyimide Synthesis
Novel polyimides derived from aromatic dianhydride monomers show promising applications due to their outstanding thermal stability, mechanical properties, and low dielectric constants. These materials, synthesized through processes involving pyridine-containing monomers, demonstrate potential in electronics and aerospace industries for their insulation properties and structural integrity under extreme conditions (Wang et al., 2006).
Catalysis
A study on 4-(N,N-Dimethylamino)pyridine hydrochloride showcases its utility as a recyclable catalyst for acylation reactions. This catalysis is notable for its efficiency in activating inert alcohols and phenols under base-free conditions, illustrating the compound's role in facilitating organic transformations with potential applications in pharmaceutical synthesis (Liu et al., 2014).
Ligand Synthesis and Metal Complexation
Research into the synthesis and aqueous chemistry of ortho-palladated oximes reveals the creation of complexes with unique chemical and physical properties. These findings indicate the potential for using such complexes in catalytic processes, potentially enhancing efficiency in various chemical reactions (Ryabov et al., 1992).
Molecular Docking and Biological Activity
- Antimicrobial Activity: The synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds, which include derivatives of "2-(2,6-Dimethoxyphenyl)pyrrolidine," have been reported. These compounds are fully characterized and exhibit promising antimicrobial activity, indicating their potential use in developing new therapeutic agents (Sroor, 2019).
Chemical Synthesis and Characterization
- Herbicide Development: Studies on the controlled-release herbicides from esters of starches demonstrate the application of pyridine derivatives in agriculture. By modifying starches with 2,4-Dichlorophenoxyacetic acid (2,4-D) esters, researchers aim to create herbicides that release active ingredients slowly, offering sustained weed control with reduced environmental impact (Mehltretter et al., 1974).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-(2,6-dimethoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-6-3-7-11(15-2)12(10)9-5-4-8-13-9;/h3,6-7,9,13H,4-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPOOMJNWNPBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxyphenyl)pyrrolidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2979846.png)
![6-(4-Fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2979848.png)
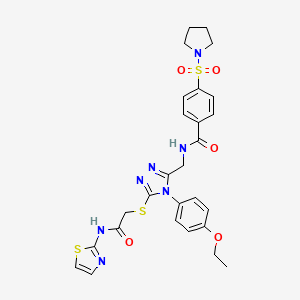
![5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2979852.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2979853.png)
![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)
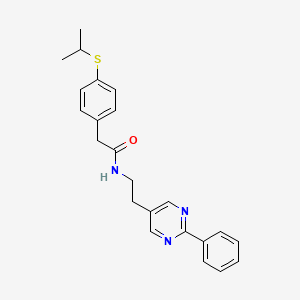


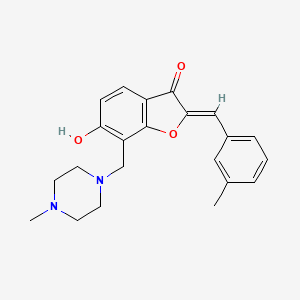

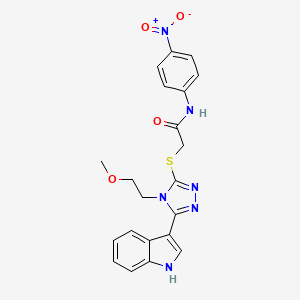
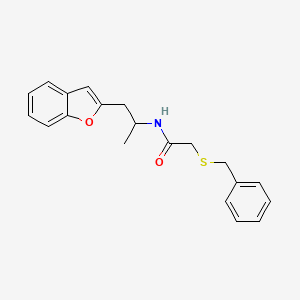
![2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B2979869.png)